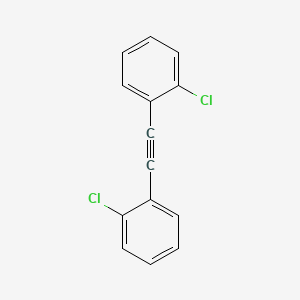
Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chlorinated benzene derivative that is used as an intermediate in organic synthesis . This compound is known for its applications in various chemical reactions and its role in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene can be synthesized through a two-step process starting from 2-bromochlorobenzene. The first step involves the formation of 2-chlorophenylacetylene through a coupling reaction with acetylene. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alkenes or alkanes .
Applications De Recherche Scientifique
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is used in several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
- 1-chloro-4-ethynylbenzene
- 1-bromo-2-ethynylbenzene
- 3-chloro-1-ethynylbenzene
- 4-ethynyl-α,α,α-trifluorotoluene
Comparison: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both chlorine and ethynyl groups. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the position of the chlorine atom can significantly influence the compound’s reactivity in substitution reactions .
Propriétés
Numéro CAS |
5293-77-6 |
|---|---|
Formule moléculaire |
C14H8Cl2 |
Poids moléculaire |
247.1 g/mol |
Nom IUPAC |
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
Clé InChI |
IWKTVIPYPZOUDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


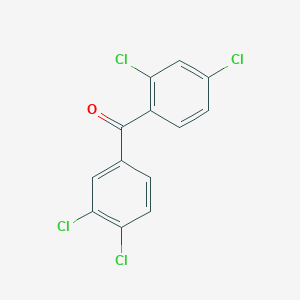

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
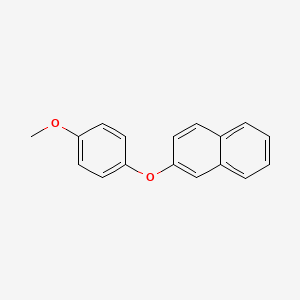

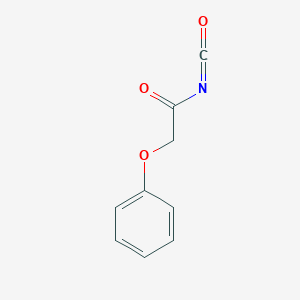

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
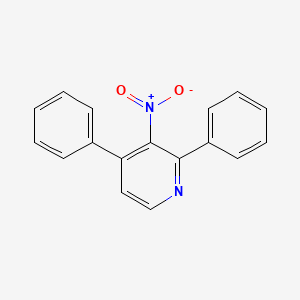

![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
